molecular formula C15H16ClN3O4 B2614446 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034250-28-5

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2614446
CAS No.: 2034250-28-5
M. Wt: 337.76
InChI Key: PNXOSTNSAFFQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex structure and notable pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps include the formation of pyrrolidine-2,5-dione and its subsequent functionalization to introduce the chloropyridinyl group and pyrrolidin-1-yl group. Typical reactions involved may include nucleophilic substitutions, cyclizations, and amide bond formations under conditions like controlled temperatures and specific pH levels.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of automated reactors for precise temperature control, purification processes like crystallization, and continuous monitoring using analytical techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Transformation of specific functional groups under oxidizing conditions.

  • Reduction: Reduction reactions can be employed to modify its oxo and chloropyridinyl groups.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and chloropyridinyl moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenating agents, nucleophiles like ammonia or amines.

Major Products Formed: Reactions typically yield derivatives with modified functional groups, which can influence the compound's pharmacological properties.

Scientific Research Applications

This compound has diverse applications across several scientific fields:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity. This compound may engage in interactions with particular pathways, leading to the modulation of biochemical processes, which can be exploited for therapeutic effects.

Comparison with Similar Compounds

When compared with other compounds having similar structures:

  • Structural Differences: Unique functional groups or positional isomers can result in different reactivity and pharmacological properties.

  • Similar Compounds: These might include analogs with varying halogen substitutions or different nitrogen-containing heterocycles.

Each similar compound may offer distinct advantages or pose different challenges in research and application, emphasizing the uniqueness of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione.

There you have it! A comprehensive look at your chosen compound

Properties

IUPAC Name

1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXOSTNSAFFQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.